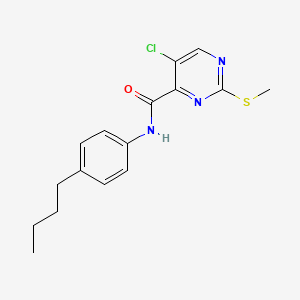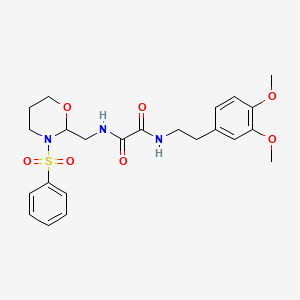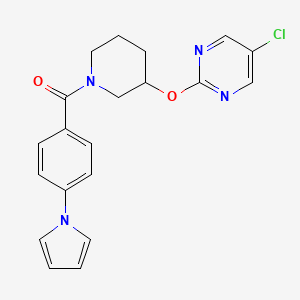![molecular formula C18H16N4O2S2 B2978272 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1028685-27-9](/img/no-structure.png)
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetics and Inhibitory Effects
Studies on compounds with structural similarities have focused on pharmacokinetics, demonstrating how these molecules are metabolized and distributed within the body. For example, pramipexole, a compound with a benzothiazole structure, shows selective and high affinity to dopamine D2-like receptors, highlighting its potential for treating Parkinson's disease due to its selective receptor affinity and efficacy in stimulating dopamine receptors (Piercey et al., 1996).
Anticancer Potential
The metabolism and effects of heterocyclic amines, such as MeIQx and PhIP, which are formed during the cooking of meat and are known to be genotoxic and carcinogenic, have been studied to understand their impact on human health and disease (Turteltaub et al., 1999). This research helps elucidate the mechanisms through which similar compounds could contribute to or mitigate disease processes.
Clinical Trials and Therapeutic Uses
Other research has focused on the therapeutic applications of compounds, assessing their efficacy and safety in clinical trials for conditions such as low-grade glioma, highlighting the potential for compounds within this chemical class to be developed into effective treatments (Quinn et al., 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide' involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 2-thiophenemethanamine, followed by cyclization and subsequent reaction with propanoyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "2-thiophenemethanamine", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 g, 4.5 mmol) and 2-thiophenemethanamine (0.5 g, 4.5 mmol) in dichloromethane (20 mL) and add triethylamine (1.0 mL, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Add diethyl ether (20 mL) to the reaction mixture and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in dimethylformamide (10 mL) and add sodium bicarbonate (1.0 g, 12 mmol). Stir the mixture at room temperature for 30 minutes.", "Step 4: Add propanoyl chloride (0.5 mL, 5.5 mmol) dropwise to the reaction mixture and stir it at room temperature for 2 hours.", "Step 5: Add water (20 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL). Dry the organic layer with sodium sulfate and filter it. Concentrate the filtrate under vacuum to obtain the final product as a yellow solid." ] } | |
CAS番号 |
1028685-27-9 |
分子式 |
C18H16N4O2S2 |
分子量 |
384.47 |
IUPAC名 |
3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H16N4O2S2/c23-15(19-10-11-4-3-9-26-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)25/h1-6,9,14,20H,7-8,10H2,(H,19,23) |
InChIキー |
RHSCBLHUFBJOAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2978193.png)
![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE](/img/structure/B2978197.png)
![6-methoxy-2-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2978198.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![4-Methanesulfonyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole](/img/structure/B2978206.png)


![2-ethoxy-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2978211.png)
![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
